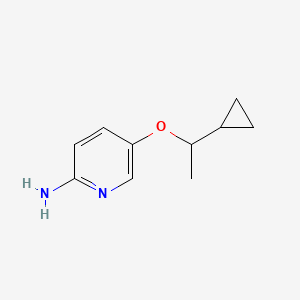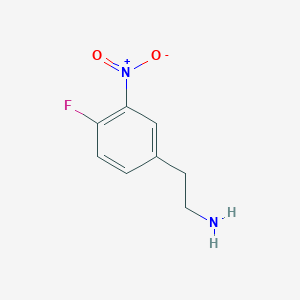
3-(Ethylthio)-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylthio)-2-methylpropanenitrile is an organic compound characterized by the presence of an ethylthio group attached to a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-2-methylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with ethylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the ethylthiol acts as a nucleophile, attacking the carbon atom of the nitrile group. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
3-(Ethylthio)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethylthio group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
3-(Ethylthio)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and thiols, providing insights into the mechanisms of these biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Ethylthio)-2-methylpropanenitrile depends on the specific application and the target molecule it interacts with. In general, the nitrile group can participate in nucleophilic addition reactions, while the ethylthio group can undergo oxidation or substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
Similar Compounds
- 3-(Methylthio)-2-methylpropanenitrile
- 3-(Ethylthio)-3-methylbutanenitrile
- 2-(Ethylthio)acetonitrile
Uniqueness
3-(Ethylthio)-2-methylpropanenitrile is unique due to the combination of its nitrile and ethylthio groups, which provide distinct reactivity patterns. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its specific structure allows for targeted modifications, making it valuable in the development of new materials and pharmaceuticals.
特性
分子式 |
C6H11NS |
|---|---|
分子量 |
129.23 g/mol |
IUPAC名 |
3-ethylsulfanyl-2-methylpropanenitrile |
InChI |
InChI=1S/C6H11NS/c1-3-8-5-6(2)4-7/h6H,3,5H2,1-2H3 |
InChIキー |
KFXRLZCDTUFVNA-UHFFFAOYSA-N |
正規SMILES |
CCSCC(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


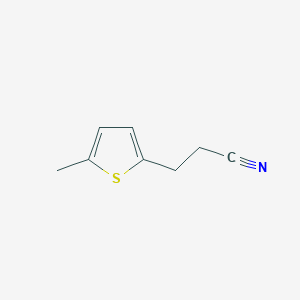
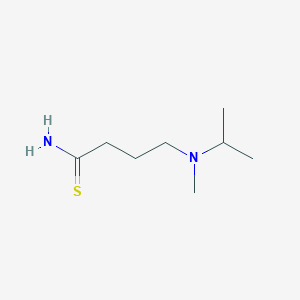
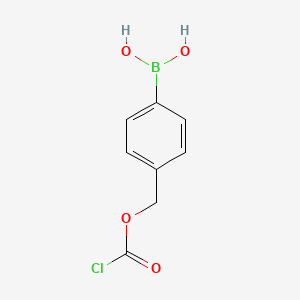
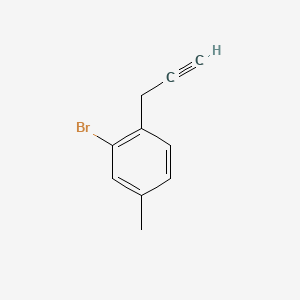
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
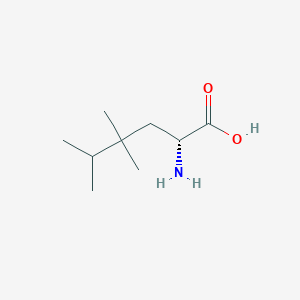
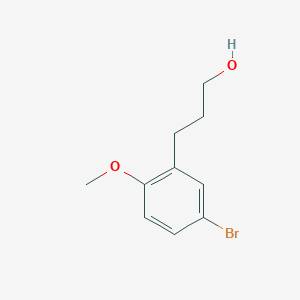
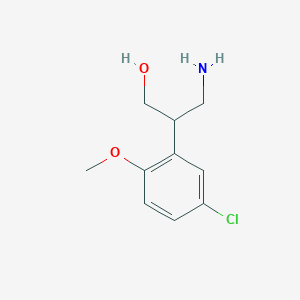

![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
